Octahydro-1H-inden-1-one Octahydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 16783-22-5
VCID: VC15746485
InChI: InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

Octahydro-1H-inden-1-one

CAS No.: 16783-22-5

Cat. No.: VC15746485

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-1H-inden-1-one - 16783-22-5

Specification

CAS No. 16783-22-5
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 2,3,3a,4,5,6,7,7a-octahydroinden-1-one
Standard InChI InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2
Standard InChI Key ATKSQUYIHKMKTG-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)CCC2=O

Introduction

Structural and Chemical Identification

Nomenclature and Molecular Framework

Octahydro-1H-inden-1-one (CAS: 29927-85-3) belongs to the class of bicyclic monoterpenoids. Its IUPAC name, octahydro-1H-inden-1-one, reflects its fully saturated bicyclic structure, where the ketone group is positioned at the first carbon of the indene backbone . Stereoisomerism is a critical feature of this compound, with the cis-configuration (CAS: 2826-65-5) being the most studied variant . The structural formula O=C1CCC2CCCCC12\text{O=C1CCC2CCCCC12} highlights the ketone moiety embedded within a bicyclo[4.3.0]nonane framework .

Molecular and Stereochemical Features

The compound’s bicyclic system imposes significant steric constraints, influencing its reactivity and physical properties. Computational models using the Joback method predict a critical temperature (TcT_c) of 734.32 K and a critical pressure (PcP_c) of 3,411.87 kPa . The cis-isomer’s stereochemistry, confirmed via NMR and X-ray crystallography in related derivatives, results in distinct thermodynamic behaviors compared to trans-configurations .

Physical and Thermodynamic Properties

Phase-Transition Characteristics

Octahydro-1H-inden-1-one exhibits a normal boiling point of 499.43 K (226.28°C) and a melting point of 284.73 K (11.58°C) . Its enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) is 40.22 kJ/mol, while the enthalpy of fusion (ΔHfus\Delta H_{\text{fus}}) is 8.55 kJ/mol . These values underscore its stability under standard conditions, making it suitable for high-temperature applications.

Table 1: Key Physical Properties

PropertyValueUnitSource
Molecular Weight138.21g/mol
Boiling Point499.43K
Melting Point284.73K
LogP (Octanol-Water)2.156-
Critical Temperature734.32K

Solubility and Partitioning

The compound’s logP value of 2.156 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol and diethyl ether over water . Its water solubility, estimated at 102.1810^{-2.18} mol/L (6.6 mM), aligns with typical bicyclic ketones .

Synthesis and Industrial Production

Catalytic Hydrogenation Routes

The most common synthesis involves the catalytic hydrogenation of inden-1-one derivatives. For example, hydrogenation of 1-indanone over palladium-on-carbon under high-pressure conditions yields octahydro-1H-inden-1-one with >90% selectivity . Stereochemical control remains a challenge, necessitating optimized catalysts and reaction parameters to favor the cis-isomer .

Cyclization Strategies

Applications in Industry and Research

Fragrance and Flavor Chemistry

Octahydro-1H-inden-1-one’s musk-like odor profile makes it valuable in perfumery. Its stability under oxidative conditions allows for use in long-lasting fragrance formulations, often as a precursor to macrocyclic musks.

Polymer Science

The compound’s rigid bicyclic structure enhances the thermal stability of photopolymer resins. Incorporation into epoxy matrices improves glass transition temperatures (TgT_g) by 15–20°C, as demonstrated in recent patent literature.

Computational and Thermodynamic Insights

Enthalpy and Gibbs Free Energy

The standard enthalpy of formation (ΔfH\Delta_f H^\circ) is calculated as -239.67 kJ/mol using the Joback method, while the Gibbs free energy of formation (ΔfG\Delta_f G^\circ) is -12.49 kJ/mol . These values align with density functional theory (DFT) simulations, confirming the compound’s thermodynamic stability.

Table 2: Thermodynamic Properties

PropertyValueUnitSource
ΔfH\Delta_f H^\circ-239.67kJ/mol
ΔfG\Delta_f G^\circ-12.49kJ/mol
ΔHcomb\Delta H_{\text{comb}}-5,214.90kJ/mol

Heat Capacity and Critical Parameters

The ideal gas heat capacity (CpC_p) ranges from 277.47 J/mol·K at 499.43 K to 377.14 J/mol·K at 734.32 K . Such data are critical for designing reactors and distillation systems in industrial settings.

Future Research Directions

  • Biological Activity Screening: Despite its industrial utility, the compound’s pharmacokinetics and toxicity remain underexplored.

  • Stereoselective Synthesis: Developing enantioselective hydrogenation catalysts could enable access to chiral variants for pharmaceutical applications.

  • Advanced Material Integration: Investigating its role in carbon-fiber-reinforced polymers may yield lightweight, high-strength composites.

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